1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
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Description
1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane is a useful research compound. Its molecular formula is C7H8F3IO and its molecular weight is 292.04. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as bicyclo[2.1.1]hexanes, are often used as building blocks in medicinal chemistry . They can interact with a variety of biological targets, depending on the specific functional groups present in the molecule.
Mode of Action
The interaction of these compounds with their targets can lead to a variety of biological effects. For example, they might inhibit or activate the function of the target, leading to downstream changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. Bicyclo[2.1.1]hexanes have been used in the development of a variety of bio-active compounds , suggesting that they could potentially affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound acts as an inhibitor of a particular enzyme, it could lead to decreased activity of that enzyme and changes in the cellular processes that depend on it .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain compounds might be more stable and effective at physiological pH and temperature .
Properties
IUPAC Name |
1-(iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3IO/c8-7(9,10)5-4-1-6(2-4,3-11)12-5/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGLICKTHUVCFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(OC2C(F)(F)F)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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